Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a monoclinic crystal structure with a volume of 1913 (2) Å3 and Z = 4 . The temperature at which the crystal structure was analyzed is 296 K .
5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a member of the 1,2,3-triazole-4-carboxamide family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This compound features a triazole ring, which is a key structural motif in various pharmaceuticals, and it has garnered attention for its ability to interact with biological targets, including enzymes and receptors.
This compound is synthesized through established chemical reactions, particularly those involving azide-alkyne cycloaddition and amidation processes. Its structure and properties have been analyzed in various studies focusing on triazole derivatives for their pharmacological potentials.
5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide falls under the category of heterocyclic compounds, specifically triazoles. These compounds are characterized by their five-membered ring containing three nitrogen atoms and are often studied for their roles in drug development due to their ability to modulate biological activity.
The synthesis of 5-amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a two-step process:
The detailed mechanisms of these reactions can vary based on substituents and specific conditions employed during synthesis.
The molecular structure of 5-amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can be described as follows:
The compound typically crystallizes in a specific space group (often monoclinic), with detailed structural data revealing bond lengths and angles that contribute to its conformational stability .
5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties or enhancing its biological activity.
The mechanism of action for 5-amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide largely depends on its application in medicinal chemistry. It has been noted for:
These interactions often involve binding affinities that can be quantified using metrics such as IC50 values.
The physical and chemical properties of 5-amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide are influenced by its molecular structure:
These properties are critical for determining the compound's suitability for various applications.
5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several potential scientific uses:
The exploration of triazole-based chemotherapeutics for neglected tropical diseases (NTDs) emerged from the recognition that heterocyclic azole compounds exhibit broad-spectrum bioactivity against eukaryotic pathogens. Initial efforts focused primarily on antifungal agents, with clinical 1,2,4-triazoles (e.g., fluconazole, posaconazole) demonstrating incidental activity against kinetoplastid parasites through inhibition of sterol 14α-demethylase (CYP51), an enzyme essential for membrane integrity in both fungi and trypanosomatids [1] [8]. This mechanistic parallel prompted systematic repurposing efforts, particularly for Chagas disease caused by Trypanosoma cruzi. Clinical trials with posaconazole (2010-2015) revealed significant limitations: while achieving initial parasitological clearance in 80-90% of chronic Chagas patients, relapse rates reached 70-90% within two years post-treatment, indicating fungistatic rather than fungicidal effects against persistent tissue forms [8].
Concurrently, medicinal chemistry programs identified the 1,2,3-triazole-4-carboxamide scaffold as a structurally distinct pharmacophore with inherent antiparasitic potential. Early derivatives like 5-amino-N-(3,4-dimethylphenyl)-1-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-1H-1,2,3-triazole-4-carboxamide (GSK1010702A) were discovered through target-based approaches as inhibitors of bacterial SOS response pathways, highlighting the scaffold's capacity for protein binding [1]. This versatility positioned 1,2,3-triazole-4-carboxamides as privileged structures for NTD drug discovery, distinct from repurposed antifungals. The scaffold’s synthetic tractability via copper-catalyzed azide-alkyne cycloaddition ("click chemistry") further accelerated library development, enabling rapid exploration of anti-parasitic space [5] [8].
Table 1: Evolution of Key Triazole Derivatives in Antiparasitic Drug Discovery
Compound Class | Representative Example | Primary Mechanism | NTD Application | Limitations |
---|---|---|---|---|
1,2,4-Triazole Antifungals | Posaconazole | CYP51 inhibition | Chagas disease (repurposed) | High relapse rates (70-90%) in chronic phase |
Early 1,2,3-Triazole-4-carboxamides | GSK1010702A | SOS response inhibition (bacterial) | Antimicrobial lead | Limited antiprotozoal evaluation |
5-Amino-1,2,3-Triazole-4-carboxamides | 5-Amino-1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | Unknown (phenotypic screening hit) | Chagas disease (novel series) | Metabolic instability in early leads |
Phenotypic high-throughput screening (HTS) against intracellular Trypanosoma cruzi became the cornerstone strategy for discovering novel 5-amino-1,2,3-triazole-4-carboxamides with trypanocidal activity. A representative screening cascade employed transgenic T. cruzi (Silvio X10/7 strain) expressing β-galactosidase, enabling colorimetric quantification of parasite proliferation within VERO host cells. This approach facilitated automated high-content imaging and reduced false positives from general cytotoxicity [4] [9]. Primary screening of a 15,659-compound diversity library at 15µM identified 495 initial hits (>80% parasite inhibition with <30% VERO cell inhibition). Subsequent 10-point dose-response profiling prioritized compounds meeting stringent criteria:
The 5-amino-1,2,3-triazole-4-carboxamide (ATC) series emerged from this workflow with exemplar compound 3 (unsubstituted benzyl derivative) demonstrating submicromolar activity (pEC₅₀ = 6.2), favorable LE (0.35), and high lipophilic ligand efficiency (LLE = pEC₅₀ - cLogD = 5.4). Crucially, this series showed cidal activity against intracellular amastigotes – a critical differentiator from cytostatic triazole antifungals – confirmed through time-kill assays demonstrating irreversible parasite clearance after 72-hour exposure [4] [9]. This phenotypic profile suggested a mechanism distinct from CYP51 inhibition, motivating further exploration.
Table 2: Phenotypic Screening Cascade for ATC Series Identification
Stage | Assay System | Key Parameters | ATC Series Performance |
---|---|---|---|
Primary Screening | T. cruzi-infected VERO cells (β-galactosidase) | >80% parasite inhibition at 15µM, <30% host cell inhibition | 495 hits from 15,659 compounds |
Dose-Response | 10-point EC₅₀ determination | pEC₅₀ > 6, LE > 0.25, SI > 100 | Compound 3: pEC₅₀ = 6.2, LE = 0.35, SI > 100 |
Hit Confirmation | Resynthesis & retesting | Reproducibility of potency and selectivity | Submicromolar activity confirmed |
Cytocidal Assessment | Time-kill kinetics | Irreversible parasite elimination after compound washout | Cidal activity demonstrated at 5×EC₅₀ |
The 5-amino-1,2,3-triazole-4-carboxamide series advanced to hit-to-lead optimization based on its balanced profile: potent cidal activity against intracellular T. cruzi, synthetic accessibility, and absence of pre-existing intellectual property barriers. Initial structure-activity relationship (SAR) exploration established the essentiality of the 5-amino group – substitution (H, Me, Cl, NMe₂) or replacement with alternative heterocycles (imidazole, pyrazole) abrogated activity, suggesting an intramolecular hydrogen bond between the NH₂ and amide carbonyl stabilizes the bioactive conformation [4]. Lead optimization therefore focused on modulating peripheral substituents at the N1-benzyl and C4-carboxamide positions to enhance potency, solubility, and metabolic stability.
Systematic variation of the benzyl para-substituent revealed profound SAR effects:
Metabolic stability optimization targeted the labile thiomethyl group in early leads, which underwent rapid oxidative clearance in mouse liver microsomes (Cli = 6.4 mL min⁻¹ g⁻¹). Introducing sterically hindered hydrophobic substituents (e.g., tert-butyl, cyclopropyl) simultaneously improved potency and microsomal stability. Compound 15 exhibited 8-fold greater metabolic stability than the progenitor while maintaining high solubility (>200µM at pH 7.4) [4]. A critical challenge emerged in reconciling calculated versus measured lipophilicity; while cLogD remained favorable (<2.2), chromatographically determined ChiLogD values were significantly higher (e.g., 3.6 vs. cLogD 2.1 for compound 13), explaining the observed solubility-exposure gap. This discrepancy was attributed to intramolecular H-bonding masking polar surfaces in computational models [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7